molecular formula C8H8N2 B138285 3-Methyl-7-azaindole CAS No. 5654-93-3

3-Methyl-7-azaindole

Cat. No. B138285
CAS RN: 5654-93-3
M. Wt: 132.16 g/mol
InChI Key: PKZDPOGLGBWEGP-UHFFFAOYSA-N
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Description

3-Methyl-7-azaindole is a derivative of 7-azaindole, which is a heterocyclic compound that has gained significant attention due to its structural similarity to indoles and purines, making it a valuable building block in medicinal chemistry. The presence of a methyl group at the 3-position of 7-azaindole can influence its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of 7-azaindole derivatives, including 3-methyl-7-azaindole, can be achieved through various methods. One approach involves a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds, which can yield highly substituted 7-azaindole derivatives . Another method described the synthesis of 7-azaindoles from substituted 2-fluoropyridines through a sequence of reactions including metalation, addition to nitroolefins, and oxidative and reductive steps . Microwave-assisted synthesis has also been reported to be an efficient way to produce 1,3- and 1,3,6-substituted 7-azaindoles, starting from nicotinic acid derivatives or 2,6-dichloropyridine . Additionally, the acid-catalyzed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines has been shown to be effective .

Molecular Structure Analysis

The molecular structure of 3-methyl-7-azaindole, as well as other 7-azaindole derivatives, is characterized by the presence of a pyrrole and a pyridine ring. The substitution of a methyl group at the 3-position can affect the electronic distribution and the hydrogen bonding capabilities of the molecule. The crystal structure of 7-azaindole has been studied, revealing an unusual hydrogen-bonded tetramer, which suggests that derivatives like 3-methyl-7-azaindole may also exhibit unique structural features .

Chemical Reactions Analysis

7-Azaindoles, including 3-methyl-7-azaindole, can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with aldehydes to form bis-7-azaindole derivatives, which have shown promising biological activities . Direct C-H arylation at the C-2 position has also been achieved, allowing for the chemoselective synthesis of multiarylated 7-azaindole derivatives . The excited-state proton phototransfer in the heterodimer of 7-azaindole and 3-methyl-7-azaindole has been studied, indicating that these compounds can undergo proton transfer reactions under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-7-azaindole are influenced by its molecular structure. The methyl substitution can impact the compound's solubility, boiling point, and melting point. The electronic properties, such as the acidity of the pyrrole nucleus and the basicity of the pyridine nucleus, are also affected, which can be observed in the proton transfer behavior of the molecule . The antimicrobial activity of 7-azaindoles has been tested, showing effectiveness against yeasts, and suggesting that 3-methyl-7-azaindole may also possess similar biological properties .

Scientific Research Applications

Excited-State Proton Transfer

3-Methyl-7-azaindole has been studied for its role in excited-state proton transfer. Research has found that this compound, when forming a heterodimer with 7-azaindole, undergoes single rather than double proton transfer, which is highly localized on one of the molecular halves (Catalán et al., 2006). Another study on 3-methyl-7-azaindole dimer indicates the absence of double proton transfer in liquid phase, highlighting the influence of molecular symmetry on proton-transfer mechanisms (Catalán et al., 2006).

Photoactivated Anticancer Potential

A study on a photoactivated transplatin derivative containing 1-methyl-7-azaindole showed its potential in anticancer treatment, particularly in photodynamic therapy. This compound demonstrated enhanced DNA binding and cytotoxicity upon UVA irradiation, suggesting a promising approach for targeted cancer treatment (Pracharova et al., 2016).

Fluorescence and Luminescence

3-Methyl-7-azaindole and its derivatives, like 7-azaindole, have been investigated for their fluorescence properties in water. These studies are important for understanding the behavior of these compounds in various solvents, which can have implications in biological imaging and probe development (Chen et al., 1993).

Synthesis and Reactivity

The synthesis and chemical reactivity of 7-azaindoles, including 3-methyl-7-azaindole, have been a significant area of research. These compounds are crucial in medicinal chemistry as bioisosteres of indoles or purines. Studies have explored various synthesis methods, including microwave-assisted processes, and their applications in further functionalizations (Schirok, 2006).

Coordination Chemistry and Reactivity

7-Azaindole derivatives, including 3-methyl-7-azaindole, have been explored for their coordination chemistry and reactivity, particularly in the context of materials science and chemical bond activation. These studies have revealed rich coordination chemistry with main group elements and transition metal ions, offering insights into their potential applications in various fields (Zhao & Wang, 2010).

Fluorescent Sensing of Cyanide

A 7-azaindole-based fluorescent sensor, including derivatives like 1-methyl-7-azaindole, has been developed for the detection of cyanide ions in aqueous media. This research is critical for environmental monitoring and public health, as cyanide detection is important for safety and environmental conservation (Chen & Lin, 2015).

Crystal Structures and Interactions

The crystal structures of 7-azaindole and its derivatives, including interactions with other molecules like methylmercury, have been examined to understand their molecular configurations and hydrogen bonding patterns. Such studies are fundamental to the development of new materials and drugs (Dufour et al., 1990).

Safety And Hazards

The safety information for 3-Methyl-7-azaindole indicates that it may cause harm if swallowed or if it comes into contact with the skin or eyes . The hazard statements include H302, H315, H319, H332, and H335 .

Future Directions

The 7-azaindole building block, including 3-Methyl-7-azaindole, has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . Future directions may include the development of more efficient synthesis methods and the exploration of new therapeutic applications .

properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZDPOGLGBWEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448683
Record name 3-METHYL-7-AZAINDOLE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-azaindole

CAS RN

5654-93-3
Record name 3-Methyl-1H-pyrrolo[2,3-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-METHYL-7-AZAINDOLE
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Record name 3-Methyl-7-azaindole
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Synthesis routes and methods

Procedure details

Normal-butyllithium (2.69 M, 118.7 mL) was dropwise added to a solution of compound (40a) (32.4 g) in THF (500 mL) at an internal temperature of −30 to −10° C., followed by stirring at 0° C. for 30 min. Subsequently, a solution of DMF (11.18 g) in THF (50 mL) was added to the reaction solution at an internal temperature of −40° C., followed by increasing the temperature to room temperature. Then, 6 N hydrochloric acid (200 mL) was added to the reaction solution, followed by stirring at 60° C. for 2 hr. After cooling, ethyl acetate (200 mL) and water (100 mL) were added to the reaction solution for distribution. The aqueous layer was added to sodium hydroxide (4 M, 300 mL), and pH was adjusted to 12, followed by stirring for 1 hr. The precipitate was collected by filtration, washed by sprinkling water, and dried under reduced pressure to obtain compound (40b) (16.52 g, 86%) as a white solid.
Quantity
118.7 mL
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
11.18 g
Type
solvent
Reaction Step Five
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-7-azaindole
Reactant of Route 2
3-Methyl-7-azaindole
Reactant of Route 3
3-Methyl-7-azaindole
Reactant of Route 4
3-Methyl-7-azaindole
Reactant of Route 5
3-Methyl-7-azaindole
Reactant of Route 6
3-Methyl-7-azaindole

Citations

For This Compound
53
Citations
J Catalán, C Díaz, P Pérez… - The Journal of Physical …, 2006 - ACS Publications
… reported to occur in 3-methyl-7-azaindole monocrystals and in … in this work for the 3-methyl-7-azaindole dimer formed in a … hydrogen bonded dimer of 3-methyl-7-azaindole is shown to …
Number of citations: 23 pubs.acs.org
Y Komoto, K Sakota, H Sekiya - Chemical physics letters, 2005 - Elsevier
… We have observed the ESDPT reaction in the 3-methyl-7-azaindole dimer (3MAI 2 ) in the gas phase and showed that the substitution of a methyl group at the 3-position of 7AI provides …
Number of citations: 37 www.sciencedirect.com
MM Robinson, BL Robison - Journal of the American Chemical …, 1955 - ACS Publications
… attached at the 3-position was shown by conversion of the intermediate gramineto 3methyl-7-azaindole (VIII) which was prepared for comparison by cyclization of 2-formamido-3-…
Number of citations: 99 pubs.acs.org
XF Yu, S Yamazaki, T Taketsugu - Journal of Computational …, 2012 - Wiley Online Library
… In this article, we focus on the ESDPT in the 3-methyl-7-azaindole–7-azaindole heterodimer (referred to as 3MAI–7AI), where a hydrogen atom of one indole ring in the 7AI dimer is …
Number of citations: 18 onlinelibrary.wiley.com
J Catalán, C Díaz, JLG de Paz - Chemical physics letters, 2006 - Elsevier
… A molecule of 7-azaindole and another of 3-methyl-7-azaindole form a doubly hydrogen bonded heterodimer of C s symmetry with a first electronic excited state a′ where the electronic …
Number of citations: 16 www.sciencedirect.com
A Hara, Y Komoto, K Sakota, R Miyoshi… - The Journal of …, 2004 - ACS Publications
… Thus, we have investigated ESDPT in a 3-methyl-7-azaindole dimer (3MAI) 2 and its deuterated species. Yu et al. studied the ESDPT reaction in 3MAI in a single crystal. They remarked …
Number of citations: 17 pubs.acs.org
WS Yu, CC Cheng, CP Chang, GR Wu… - The Journal of …, 2002 - ACS Publications
… In this study 3-methyl-7-azaindole (3MAI, Figure 2) was synthesized, of which the photostability is superior to that of 3IAI. Furthermore, unlike 3IAI where the association of iodine …
Number of citations: 28 pubs.acs.org
S Okuda, MM Robison - Journal of the American Chemical …, 1959 - ACS Publications
5, 6, 7, 8-Tetrahydro-9H-pyrid [2, 3-b] indole and 2, 3-diphenyl-7-azaindole have been prepared by Fischer cyclizations of the corresponding pyridylhydrazones using polyphosphoric …
Number of citations: 73 pubs.acs.org
YS Wu, HC Huang, JY Shen, HW Tseng… - The Journal of …, 2015 - ACS Publications
… As for another case, 3-methyl-7-azaindole (3MAI) also exhibits solely the normal emission (Figure 6), and similarly neither tautomer (T*) nor its cationic emission could be resolved. In …
Number of citations: 56 pubs.acs.org
WE Noland, GM Christensen, GL Sauer… - Journal of the …, 1955 - ACS Publications
… attached at the 3-position was shown by conversion of the intermediate gramineto 3methyl-7-azaindole (VIII) which was prepared for comparison by cyclization of 2-formamido-3-…
Number of citations: 81 pubs.acs.org

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